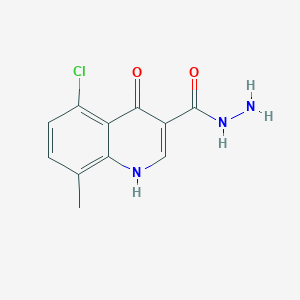

5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide

Descripción

5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a quinoline derivative characterized by a hydroxyl group at position 4, a methyl substituent at position 8, and a carbohydrazide moiety at position 2. Its synthesis typically involves condensation reactions between hydrazine derivatives and substituted quinoline aldehydes, as demonstrated in analogous protocols for related compounds .

Propiedades

Fórmula molecular |

C11H10ClN3O2 |

|---|---|

Peso molecular |

251.67 g/mol |

Nombre IUPAC |

5-chloro-8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H10ClN3O2/c1-5-2-3-7(12)8-9(5)14-4-6(10(8)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |

Clave InChI |

IMBVRDPKBATFHO-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)NN |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la 5-Cloro-4-hidroxi-8-metilquinolina-3-carbohidrazida generalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con el ácido 5-Cloro-4-hidroxi-8-metilquinolina-3-carboxílico.

Conversión a éster: El ácido carboxílico se convierte en su derivado de éster etílico utilizando etanol y un catalizador ácido adecuado.

Formación de hidrazida: El éster se hace reaccionar luego con hidrato de hidrazina en condiciones de reflujo para producir el derivado de carbohidrazida.

Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Síntesis a granel: Se utilizan grandes cantidades de materiales de partida.

Condiciones de reacción optimizadas: Las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, se optimizan para obtener el máximo rendimiento.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para asegurar una alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: La 5-Cloro-4-hidroxi-8-metilquinolina-3-carbohidrazida experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar a una cetona utilizando agentes oxidantes como el permanganato de potasio.

Reducción: El grupo nitro (si está presente) se puede reducir a una amina utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El grupo cloro se puede sustituir por otros nucleófilos como las aminas o los tioles.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas en presencia de una base como el hidróxido de sodio.

Productos principales:

Oxidación: Formación de 5-Cloro-4-oxo-8-metilquinolina-3-carbohidrazida.

Reducción: Formación de 5-Cloro-4-hidroxi-8-metilquinolina-3-amina.

Sustitución: Formación de varios derivados de quinolina sustituidos.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial strains and fungi. Research indicates that it can effectively inhibit the growth of pathogens, making it a candidate for developing new antibiotics. For instance, studies have shown its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating potent activity .

Anticancer Potential

5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide has been investigated for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). In vitro studies reveal that the compound induces apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death . The mechanism involves the inhibition of key signaling pathways that promote cell proliferation, making it a promising candidate for further development in cancer therapeutics .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vivo Tumor Models : In animal models, administration of this compound resulted in significant tumor reduction compared to control groups. These studies highlight its potential as an effective anticancer agent when used alone or in combination with other chemotherapeutics like cisplatin .

- Synergistic Effects : Research has indicated that when combined with existing antibiotics or anticancer drugs, this compound may enhance therapeutic efficacy through synergistic mechanisms, thereby improving treatment outcomes .

Summary of Findings

The applications of this compound span various domains within medicinal chemistry:

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against resistant bacterial strains and fungi; potential for new antibiotics. |

| Anticancer Activity | Induces apoptosis in cancer cells; inhibits cell proliferation pathways. |

| Synthesis | Multi-step synthesis involving cyclization and functional group modifications. |

| Case Studies | Demonstrated efficacy in tumor reduction; shows synergistic effects with other drugs. |

Mecanismo De Acción

El mecanismo de acción de la 5-Cloro-4-hidroxi-8-metilquinolina-3-carbohidrazida implica:

Dianas moleculares: El compuesto interactúa con enzimas o receptores específicos en el cuerpo.

Vías implicadas: Puede inhibir o activar ciertas vías bioquímicas, lo que lleva a sus efectos terapéuticos.

Efectos biológicos: Los efectos del compuesto pueden incluir actividad antimicrobiana, inhibición del crecimiento de células cancerosas y modulación de las respuestas inmunitarias.

Compuestos similares:

- Éster etílico del ácido 5-Cloro-4-hidroxi-8-metilquinolina-3-carboxílico

- 5,7-Dicloro-8-hidroxi-2-metilquinolina

- 4-Cloro-8-metilquinolina

Comparación:

- Diferencias estructurales: Si bien estos compuestos comparten un núcleo de quinolina, difieren en sus grupos funcionales y sustituciones.

- Propiedades únicas: La 5-Cloro-4-hidroxi-8-metilquinolina-3-carbohidrazida es única debido a su grupo carbohidrazida, que confiere propiedades químicas y biológicas distintas.

- Aplicaciones: Cada compuesto tiene aplicaciones específicas en función de su estructura y reactividad. Por ejemplo, la 5,7-Dicloro-8-hidroxi-2-metilquinolina es conocida por sus propiedades antimicrobianas, mientras que la 4-Cloro-8-metilquinolina se utiliza en ciencia de materiales.

Comparación Con Compuestos Similares

Key Observations :

- Positional Effects: The placement of substituents significantly impacts activity.

- Functional Group Influence : The carbohydrazide moiety (position 3) in the target compound and 6a–e derivatives is linked to antimicrobial activity, whereas the carboxylic acid group in the methoxy derivative may reduce membrane permeability due to ionization.

Critical Discussion of Divergent Results

- Antimicrobial Efficacy : While 4a–f derivatives show superior activity against S. aureus, their broader substituent variability complicates direct comparison. The methoxy derivative lacks published activity data, highlighting gaps in structure-activity relationship (SAR) studies.

- Synthetic Yields : The target compound and 6a–e derivatives have lower yields (30–40%) compared to 4a–f (~60–75%), attributed to challenges in purifying polar carbohydrazide products.

Actividad Biológica

5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a compound belonging to the quinoline family, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinoline core substituted with a chloro group, a hydroxy group, and a carbohydrazide moiety. The synthesis typically involves the condensation of appropriate quinoline derivatives with hydrazine derivatives under controlled conditions.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for various strains such as Staphylococcus aureus and Escherichia coli have been reported to be low, indicating potent antibacterial activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Escherichia coli | 0.125 |

| Klebsiella pneumoniae | 0.250 |

These results suggest that this compound could be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. Research indicates that these compounds can inhibit viral replication through various mechanisms, potentially targeting viral enzymes or cellular pathways involved in viral entry or replication. For example, studies have identified that modifications to the quinoline structure can enhance its efficacy against HIV and other viruses.

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines, including HeLa cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Case Studies

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various 8-hydroxyquinoline derivatives against multidrug-resistant strains. The study found that compounds similar to this compound exhibited enhanced activity compared to standard antibiotics, suggesting their potential as lead compounds for new treatments .

- Antiviral Evaluation : In another investigation focused on HIV integrase inhibitors, derivatives of 4-hydroxyquinoline were synthesized and tested for their ability to inhibit viral replication. The findings indicated that certain modifications could significantly increase antiviral potency while maintaining low cytotoxicity .

- Anticancer Studies : Research conducted on the cytotoxic effects of quinoline derivatives highlighted that this compound could effectively reduce tumor growth in vitro by triggering apoptotic pathways .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide?

The compound can be synthesized via acylation of the carbohydrazide core. A typical procedure involves reacting 4-hydroxyquinoline-3-carbohydrazide (1.5 mmol) with substituted benzoyl chlorides in dry DMF under catalytic Na₂CO₃ at room temperature for 16 hours. The product is precipitated by pouring the reaction mixture over crushed ice, followed by filtration and recrystallization from ethanol (Yield: 30–40%). Optimization of solvent choice (e.g., DMF vs. THF) and catalyst loading may improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and hydrazide linkage.

- FT-IR : For identifying hydroxyl (-OH), carbonyl (C=O), and N-H stretches.

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous structural confirmation (if crystalline).

PubChem-derived InChI and InChIKey data (e.g.,

YKQYAXKYJOSBQH-UHFFFAOYSA-N) provide reference standards for cross-validation .

Q. How should researchers handle stability issues during storage?

Store the compound in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Avoid prolonged exposure to light or humidity, as quinoline derivatives are prone to hydrolysis and photodegradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers optimize the low yields observed in the acylation of the carbohydrazide moiety?

Low yields (30–40%) may stem from incomplete reaction kinetics or side reactions. Strategies include:

Q. What strategies resolve contradictions in reported spectral data for quinoline-carbohydrazide derivatives?

Discrepancies in NMR or IR data often arise from polymorphic forms or solvent artifacts. To address this:

Q. How to design analogs for structure-activity relationship (SAR) studies targeting antimicrobial activity?

Focus on modifying key regions:

- Quinoline core : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at position 8 to enhance membrane penetration.

- Hydrazide side chain : Incorporate heterocyclic moieties (e.g., isoxazole, pyrazole) to improve binding to microbial enzymes. Reference structurally similar compounds like 6-bromo-N-(2-hydroxybenzylidene)-2-methylquinoline-4-carbohydrazide for bioactivity benchmarks .

Q. What analytical methods ensure purity and stability under various conditions?

- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities.

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to establish safe handling ranges.

- DSC : Identify melting points and phase transitions to assess crystallinity .

Q. How to employ in silico docking to predict binding affinity with biological targets?

- Target selection : Prioritize enzymes like DNA gyrase or enoyl-ACP reductase, common in antimicrobial pathways.

- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Previous studies on 4-hydroxyquinoline-3-carbohydrazide derivatives demonstrate correlation between docking scores and anticonvulsant activity .

Methodological Notes

- Data Interpretation : Always cross-reference experimental results with PubChem or Reaxys entries to mitigate spectral inconsistencies.

- Risk Mitigation : Adhere to safety protocols for handling hydrazides, including PPE (gloves, goggles) and fume hood use, as outlined in Safety Data Sheets .

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and computational parameters transparently to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.